1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a synthetic organic compound characterized by the presence of a difluorocyclohexyl group and a tetrahydrofuran moiety linked through a urea functional group
Preparation Methods
The synthesis of 1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multiple steps:
-
Synthetic Routes
Step 1: Preparation of 4,4-Difluorocyclohexylamine from cyclohexanone via fluorination and subsequent amination.
Step 2: Synthesis of tetrahydrofuran-2-ylmethylamine from tetrahydrofuran through a series of reactions including halogenation and amination.
Step 3: Coupling of 4,4-Difluorocyclohexylamine and tetrahydrofuran-2-ylmethylamine using a urea-forming reagent such as phosgene or carbonyldiimidazole under controlled conditions to yield the final product.
-
Industrial Production Methods
- Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea undergoes various chemical reactions:
-
Oxidation
- The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives with oxidized functional groups.
-
Reduction
- Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea group to amines.
-
Substitution
- Nucleophilic substitution reactions can occur at the difluorocyclohexyl group, where fluorine atoms are replaced by other nucleophiles like amines or thiols under appropriate conditions.
-
Common Reagents and Conditions
- Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NH3, RSH). Reaction conditions vary from mild to harsh, depending on the desired transformation.
-
Major Products
- The major products formed depend on the type of reaction. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amines.
Scientific Research Applications
1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea has several scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
-
Biology
- Investigated for its potential as a bioactive compound with applications in drug discovery and development.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
-
Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
- Used in the design of novel pharmaceuticals targeting specific diseases.
-
Industry
- Utilized in the production of advanced materials with unique properties, such as polymers and coatings.
- Applied in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea involves its interaction with molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
- Specific binding to target molecules can lead to inhibition or activation of biological pathways.
-
Pathways Involved
- The exact pathways depend on the biological context and the specific application. For example, in medicinal applications, the compound may inhibit key enzymes involved in disease progression.
Comparison with Similar Compounds
1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea can be compared with similar compounds to highlight its uniqueness:
-
Similar Compounds
1-(4-Fluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea: Similar structure but with only one fluorine atom, potentially leading to different reactivity and biological activity.
1-(4,4-Difluorocyclohexyl)-3-(methyl)urea: Lacks the tetrahydrofuran moiety, which may affect its solubility and interaction with biological targets.
-
Uniqueness
- The presence of both difluorocyclohexyl and tetrahydrofuran groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4,4-difluorocyclohexyl)-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O2/c13-12(14)5-3-9(4-6-12)16-11(17)15-8-10-2-1-7-18-10/h9-10H,1-8H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWTWVWIIOAAIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.